molecular formula C11H10BrNO3 B11841862 7-Bromo-3,3-dimethyl-2-oxoindoline-5-carboxylic acid

7-Bromo-3,3-dimethyl-2-oxoindoline-5-carboxylic acid

Cat. No.: B11841862
M. Wt: 284.11 g/mol
InChI Key: SSPJMHHVBHXJIG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Bromo-3,3-dimethyl-2-oxoindoline-5-carboxylic acid involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction typically involves methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole compound in good yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-Bromo-3,3-dimethyl-2-oxoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-Bromo-3,3-dimethyl-2-oxoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

7-bromo-3,3-dimethyl-2-oxo-1H-indole-5-carboxylic acid

InChI

InChI=1S/C11H10BrNO3/c1-11(2)6-3-5(9(14)15)4-7(12)8(6)13-10(11)16/h3-4H,1-2H3,(H,13,16)(H,14,15)

InChI Key

SSPJMHHVBHXJIG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC(=C2)C(=O)O)Br)NC1=O)C

Origin of Product

United States

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